molecular formula C21H16N4O5S B2983616 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one CAS No. 927542-74-3

3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one

Cat. No.: B2983616
CAS No.: 927542-74-3
M. Wt: 436.44
InChI Key: LOAAGUMGXGWLJP-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one is a complex organic compound with a unique structure that combines a hydroquinoxalinone core with a sulfonamide group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroquinoxalinone Core: This step involves the cyclization of an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The hydroquinoxalinone intermediate is then reacted with a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Methylation: The final step involves the methylation of the aromatic ring using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Substituted derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Materials Science: The electronic properties of the compound can be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    3-(5-Methyl-2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one: Contains a methoxyphenyl group instead of a nitrophenyl group.

Properties

IUPAC Name

N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-13-6-11-17(24-31(29,30)15-9-7-14(8-10-15)25(27)28)16(12-13)20-21(26)23-19-5-3-2-4-18(19)22-20/h2-12,24H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAAGUMGXGWLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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